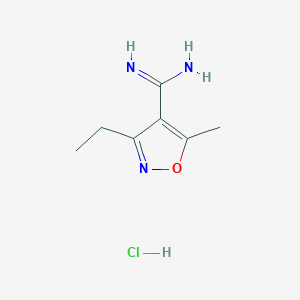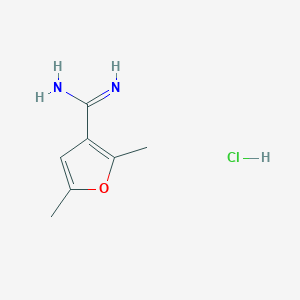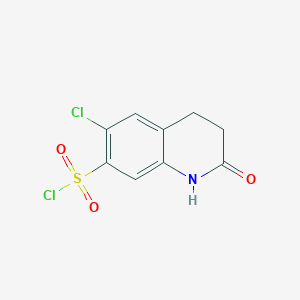
1-(1-Phenylethyl)pyrrolidin-3-one
Descripción general
Descripción
1-(1-Phenylethyl)pyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.26 . The IUPAC name for this compound is 1-(1-phenylethyl)-3-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidin-3-one type compounds like 1-(1-Phenylethyl)pyrrolidin-3-one can be achieved via reductive amination of carbonyl compounds . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The InChI code for 1-(1-Phenylethyl)pyrrolidin-3-one is 1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Pyrrolidine compounds, including 1-(1-Phenylethyl)pyrrolidin-3-one, can undergo various chemical reactions. One classical method for the preparation of five-membered heterocycles like pyrrolidines is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Physical And Chemical Properties Analysis
1-(1-Phenylethyl)pyrrolidin-3-one is a liquid at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery
Pyrrolidin-2-one and its derivatives, including “1-(1-Phenylethyl)pyrrolidin-3-one”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as antimicrobial activity . They can be used in the development of new antimicrobial agents.
Anticancer Activity
These compounds have shown potential in the development of anticancer drugs . Their unique structure allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells.
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have been found to have anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.
Antidepressant Activity
These compounds have also been associated with antidepressant activity . This suggests that they could be used in the development of new treatments for depression.
Anti-HCV Activity
Pyrrolone and pyrrolidinone derivatives have shown anti-HCV (Hepatitis C Virus) activity . This indicates their potential use in the development of antiviral drugs.
Industrial Applications
In addition to their biological applications, these compounds also have potential industrial applications . Their unique chemical properties could be exploited in various industrial processes.
8. Synthesis of Alkaloids and Unusual β-amino Acids Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring, a key feature of 1-(1-Phenylethyl)pyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 1-(1-phenylethyl)pyrrolidin-3-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of 1-(1-phenylethyl)pyrrolidin-3-one, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity and lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Propiedades
IUPAC Name |
1-(1-phenylethyl)pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZUUBALEPRFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)pyrrolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



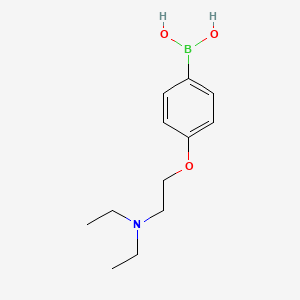
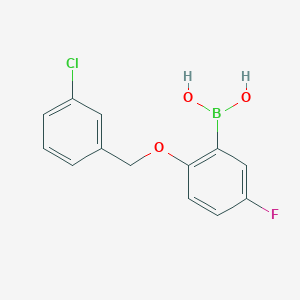

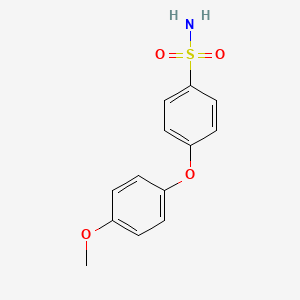
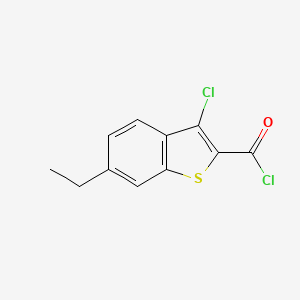
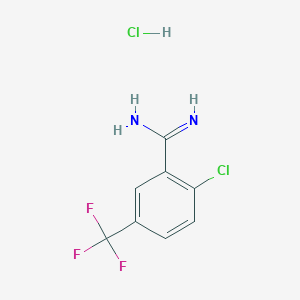
![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)

